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The co-occurrence of mycotoxins, such as zearalenone (ZEN) and aflatoxin B1 (AFB1), in food

and feed poses a significant threat to animal and human health. Their combined presence can

lead to synergistic or additive toxic effects, resulting in greater harm than exposure to the

individual toxins alone. This guide provides an objective comparison of the in vivo synergistic

effects of ZEN and AFB1, supported by experimental data, to aid researchers in understanding

the complex interactions between these mycotoxins and to inform the development of effective

mitigation strategies.

Quantitative Data on Synergistic Effects
The synergistic toxicity of zearalenone and aflatoxin B1 has been demonstrated across various

animal models, impacting growth performance, serum biochemistry, oxidative stress, and organ

integrity. The following tables summarize key quantitative data from in vivo studies.
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Animal Model
Treatment
Groups (Dose)

Observation
Period

Key Findings Reference

Pregnant and

Lactating Rats

Control; AFB1

(40 µg/kg

bw/day); ZEN

(10 mg/kg

bw/day); AFB1 +

ZEN

Gestation and

Lactation

Co-exposure to

AFB1 and ZEN

significantly

inhibited the

growth of dams

and their

offspring.[1]

Broilers

Control; AFB1

(10 µg/kg feed);

ZEN (500 µg/kg

feed); AFB1 +

ZEN

35 days

No significant

differences in

growth

performance

were observed at

these regulatory

limit

concentrations.

[2]

Mice

Control;

Mycotoxin-

contaminated

maize (AFB1:

597 µg/kg, ZEN:

729 µg/kg)

-

Increased

relative weights

of the liver,

kidney, and

spleen in mice

fed the

mycotoxin-

contaminated

diet.[3]

Table 2: Effects on Serum Biochemical Parameters
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Animal Model
Treatment Groups
(Dose)

Key Findings Reference

Goats
Control; AFB1 + OTA

+ ZEN

Significantly increased

Alanine

Aminotransferase

(ALT), Alkaline

Phosphatase (ALP),

and Total Bilirubin

(TBIL) activities in the

group receiving the

combination of

mycotoxins.[4]

Mice

Control; Mycotoxin-

contaminated maize

(AFB1: 597 µg/kg,

ZEN: 729 µg/kg)

Elevated Glutathione

Peroxidase (GPx)

activity in the serum.

[3]

Pigs
Control; ZEN (0.1

mg/kg feed/day)

No significant

changes in ALT after

42 days of exposure

to ZEN alone.[5]

Table 3: Effects on Oxidative Stress Markers
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Animal Model
Treatment
Groups (Dose)

Tissue/Fluid Key Findings Reference

Pregnant and

Lactating Rats

Control; AFB1;

ZEN; AFB1 +

ZEN

Liver and

Mammary Gland

Co-exposure

caused

significant

oxidative stress.

[1]

Mice

Control;

Mycotoxin-

contaminated

maize (AFB1:

597 µg/kg, ZEN:

729 µg/kg)

Serum, Liver,

Kidney

Elevated

Malondialdehyde

(MDA) levels in

serum and liver.

Decreased

Catalase (CAT)

activity in serum,

liver, and kidney.

Decreased

Superoxide

Dismutase

(SOD) activity in

liver and kidney.

[3]

Goats
Control; AFB1 +

OTA + ZEN
Serum

Significantly

increased MDA

levels.

Significantly

reduced SOD

and GPx

activities.[4]

Porcine Splenic

Lymphocytes (in

vitro)

Control; DON;

ZEN; DON +

ZEN

Cells SOD, CAT, and

GPx activities

were lower in the

combination

group compared

to individual

mycotoxin
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groups. MDA

levels were

highest in the

combination

group.[6]

Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the data

and designing future research.

Protocol 1: Study on Pregnant and Lactating Rats
Animal Model: Pregnant and lactating Sprague-Dawley rats.

Mycotoxin Administration: Aflatoxin B1 (AFB1) and zearalenone (ZEN) were administered

daily by oral gavage throughout gestation and lactation.

Dosage:

Control group: Vehicle (corn oil).

AFB1 group: 40 µg/kg body weight/day.

ZEN group: 10 mg/kg body weight/day.

AFB1 + ZEN group: 40 µg/kg bw/day AFB1 and 10 mg/kg bw/day ZEN.

Parameters Measured: Body weight of dams and offspring, serum biochemical parameters,

oxidative stress markers (MDA, SOD, GPx) in liver and mammary gland, and

histopathological examination of organs.[1]

Protocol 2: Study on Broilers
Animal Model: One-day-old male Arbor Acres broilers.

Mycotoxin Administration: Mycotoxins were incorporated into the basal diet.
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Dosage:

Control group: Basal diet.

AFB1 group: 10 µg/kg AFB1.

ZEA group: 500 µg/kg ZEA.

AFB1 + ZEA group: 10 µg/kg AFB1 and 500 µg/kg ZEA.

Duration: 35 days.

Parameters Measured: Growth performance (body weight, feed intake, feed conversion

ratio), serum biochemistry, oxidative stress markers, immune indicators, intestinal

morphology, and histopathology of liver and kidneys.[2]

Protocol 3: Study on Goats
Animal Model: Lactating goats.

Mycotoxin Administration: Purified mycotoxins were dissolved in methanol and top-dressed

onto the total mixed ration (TMR).

Dosage: The study included a group receiving a combination of AFB1, Ochratoxin A (OTA),

and ZEN.

Duration: 2 weeks.

Parameters Measured: Dry matter intake, milk production, hematological parameters, serum

biochemical parameters (ALT, ALP, AST, TBIL), immune function (IgA, IL-6), and oxidative

stress markers (MDA, SOD, GSH-Px).[4]

Synergistic Mechanisms and Signaling Pathways
The synergistic toxicity of zearalenone and aflatoxin B1 is a multifactorial process involving the

induction of oxidative stress, apoptosis, and disruption of cellular signaling pathways.

Oxidative Stress and Cellular Damage
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Both ZEN and AFB1 are known to induce the production of reactive oxygen species (ROS),

leading to oxidative stress.[7] When present together, they can overwhelm the cellular

antioxidant defense systems, resulting in lipid peroxidation, protein damage, and DNA damage.

[3][4] This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid

peroxidation, and decreased activities of antioxidant enzymes such as superoxide dismutase

(SOD) and glutathione peroxidase (GPx).[3][4][6]
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Figure 1: Synergistic induction of oxidative stress by AFB1 and ZEN.

Apoptosis and Cell Cycle Disruption
The combined exposure to ZEN and AFB1 can lead to enhanced apoptosis or programmed cell

death. In vitro studies have shown that the mixture of AFB1 and ZEN can upregulate pro-

apoptotic genes like Bax, Caspase-3, and Caspase-8, while downregulating the anti-apoptotic

gene Bcl-2.[8] The p53 signaling pathway, a critical regulator of cell cycle and apoptosis, is also

implicated in the toxic effects of these mycotoxins.[8][9]
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Figure 2: Proposed synergistic pathway leading to apoptosis.

Crosstalk between Nrf2 and NF-κB Pathways
The Nrf2 and NF-κB signaling pathways are critical in regulating cellular responses to oxidative

stress and inflammation, respectively. Mycotoxin exposure can disrupt the balance between

these two pathways. The downregulation of Nrf2, a key regulator of antioxidant response, can

lead to increased NF-κB activity, promoting the production of pro-inflammatory cytokines and

exacerbating cellular damage.[10][11][12] The synergistic effect of ZEN and AFB1 may involve
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the simultaneous inhibition of the protective Nrf2 pathway and activation of the pro-

inflammatory NF-κB pathway.
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Figure 3: Crosstalk between Nrf2 and NF-κB pathways in mycotoxin toxicity.

Conclusion
The in vivo synergistic effects of zearalenone and aflatoxin B1 are complex and result in a

greater toxicological impact than individual exposures. The data clearly indicate that co-

exposure can lead to reduced growth performance, altered serum biochemistry, significant

oxidative stress, and histopathological damage to vital organs. The underlying mechanisms

involve a combination of increased oxidative stress, enhanced apoptosis, and the dysregulation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b6595605?utm_src=pdf-body-img
https://www.benchchem.com/product/b6595605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6595605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of key cellular signaling pathways such as Nrf2 and NF-κB. This comparative guide highlights

the importance of considering the combined effects of mycotoxins in risk assessment and the

development of therapeutic interventions. Further research is warranted to fully elucidate the

intricate molecular interactions and to identify effective strategies to mitigate the health risks

associated with co-exposure to these prevalent mycotoxins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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